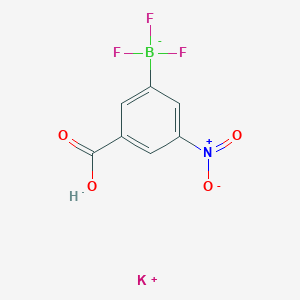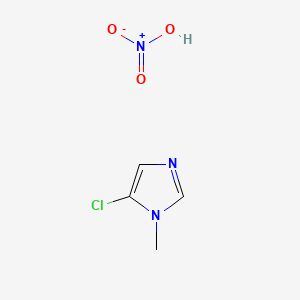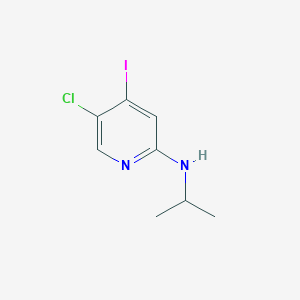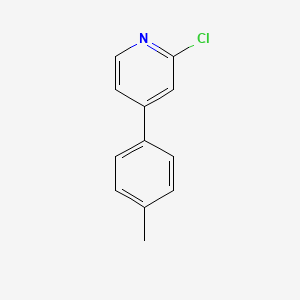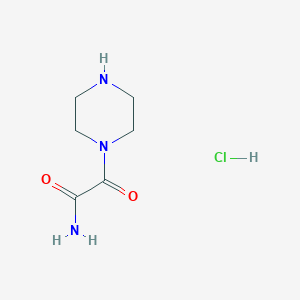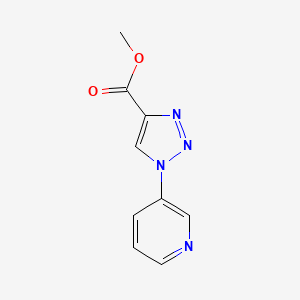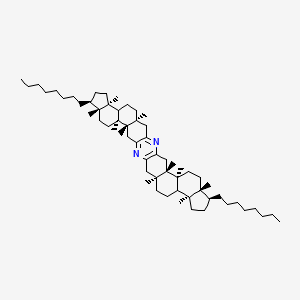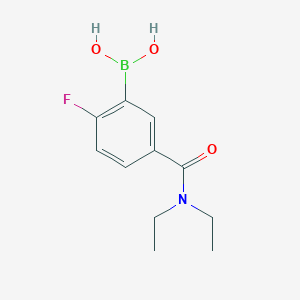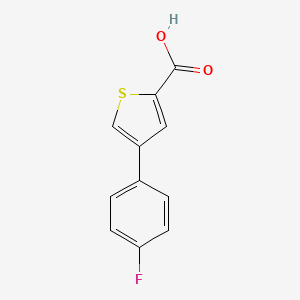
4-(4-氟苯基)噻吩-2-羧酸
描述
4-(4-Fluorophenyl)thiophene-2-carboxylic acid is a chemical compound with the molecular formula C11H7FO2S and a molecular weight of 223.25 g/mol It is characterized by the presence of a fluorophenyl group attached to a thiophene ring, which is further substituted with a carboxylic acid group
科学研究应用
4-(4-Fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of advanced materials, including polymers and electronic components, due to its stability and electronic properties.
生化分析
Biochemical Properties
4-(4-Fluorophenyl)thiophene-2-carboxylic acid plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. This compound can act as a ligand, binding to specific sites on enzymes and altering their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-ligand complex and modulate the enzyme’s catalytic activity.
Cellular Effects
The effects of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid on cells are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation . By modulating this pathway, 4-(4-Fluorophenyl)thiophene-2-carboxylic acid can alter the expression of genes related to cell growth and survival. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 4-(4-Fluorophenyl)thiophene-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access or altering enzyme conformation. For example, its interaction with cytochrome P450 enzymes involves binding to the heme group, which is essential for the enzyme’s catalytic function . This binding can lead to enzyme inhibition, reducing the metabolism of certain drugs and endogenous compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to 4-(4-Fluorophenyl)thiophene-2-carboxylic acid can lead to cumulative effects on cellular function, including sustained inhibition of metabolic enzymes and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid have been associated with hepatotoxicity in rodent models, characterized by elevated liver enzymes and histopathological changes . These findings highlight the importance of dose optimization to minimize adverse effects while achieving the desired biochemical outcomes.
Metabolic Pathways
4-(4-Fluorophenyl)thiophene-2-carboxylic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and other oxidoreductases. These interactions can influence the metabolic flux of various substrates, leading to changes in metabolite levels. For example, the inhibition of cytochrome P450 enzymes by 4-(4-Fluorophenyl)thiophene-2-carboxylic acid can reduce the metabolism of drugs and endogenous compounds, potentially leading to altered pharmacokinetics and pharmacodynamics .
准备方法
The synthesis of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid typically involves the reaction of 4-fluorobenzoic acid with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction involves the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, typically around 80°C, to facilitate the coupling of the fluorophenyl and thiophene moieties.
化学反应分析
4-(4-Fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)thiophene-2-carboxylic acid is not fully understood, but it is believed to interact with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s ability to bind to certain proteins or enzymes, potentially inhibiting their activity. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological molecules .
相似化合物的比较
4-(4-Fluorophenyl)thiophene-2-carboxylic acid can be compared with similar compounds such as 5-(4-Fluorophenyl)thiophene-2-carboxylic acid . Both compounds share a similar core structure but differ in the position of the fluorophenyl group. This difference can lead to variations in their chemical reactivity and biological activity. Other similar compounds include 4-(4-Chlorophenyl)thiophene-2-carboxylic acid and 4-(4-Bromophenyl)thiophene-2-carboxylic acid, which have different halogen substituents, affecting their properties and applications.
属性
IUPAC Name |
4-(4-fluorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-3-1-7(2-4-9)8-5-10(11(13)14)15-6-8/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVWJNPEKUCHOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)


